molecular formula C8H7BrO4 B14322569 3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 110110-79-7

3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B14322569
CAS No.: 110110-79-7
M. Wt: 247.04 g/mol
InChI Key: COSQFWWCQDOKSN-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom. The presence of a bromoacetyl group and a methyl group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the bromination of 6-methyl-2H-pyran-2,4(3H)-dione. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyran derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione involves its reactivity with nucleophiles and electrophiles. The bromoacetyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromoacetyl)-2H-chromen-2-one: Similar in structure but contains a chromen ring instead of a pyran ring.

    2-(Bromoacetyl)-3H-benzo[f]chromen-3-one: Contains a benzochromen ring, offering different reactivity and applications.

    3-(2-Bromoacetyl)-2H-chromen-2-one: Another chromen derivative with similar reactivity.

Uniqueness

3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to the presence of both a bromoacetyl group and a methyl group on the pyran ring. This combination provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-bromoacetyl)-6-methylpyran-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSQFWWCQDOKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546257
Record name 3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110110-79-7
Record name 3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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